D-Tagatose 1-phosphate

Description

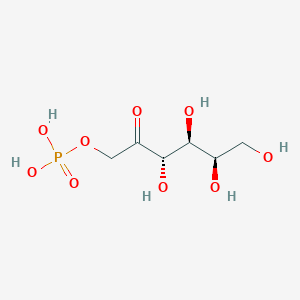

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13O9P |

|---|---|

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3,5-8,10-11H,1-2H2,(H2,12,13,14)/t3-,5+,6-/m1/s1 |

InChI Key |

ZKLLSNQJRLJIGT-PQLUHFTBSA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biosynthesis of D Tagatose 1 Phosphate

Enzymatic Pathways for D-Tagatose 1-Phosphate Formation

The synthesis of this compound is a critical step in the cellular utilization of D-tagatose. This process is catalyzed by different enzyme systems in various biological contexts.

Fructokinase-Mediated Phosphorylation of D-Tagatose in Mammalian and Other Biological Systems

In mammalian systems, particularly in the liver, D-tagatose is phosphorylated to this compound by the enzyme fructokinase (EC 2.7.1.3). dtu.dkinchem.orgnih.gov This enzyme, also known as ketohexokinase, is primarily responsible for the initial step in fructose (B13574) metabolism. The phosphorylation of D-tagatose occurs at the C-1 position, yielding this compound. dtu.dkinchem.org This reaction is analogous to the phosphorylation of D-fructose to D-fructose 1-phosphate. inchem.org The presence of this compound in the liver has been confirmed in humans following the ingestion of D-tagatose. inchem.orgnih.gov While fructokinase is the primary enzyme for this conversion in mammals, other enzymes like hexokinase can phosphorylate D-tagatose to D-tagatose 6-phosphate, though this is not the principal pathway for this compound formation.

The accumulation of this compound can influence other metabolic pathways. For instance, it has been shown to stimulate glucokinase activity, leading to an increased conversion of glucose to glucose 6-phosphate. dtu.dkmdpi.com This, in turn, can promote glycogen (B147801) synthesis. dtu.dkmdpi.com The slower degradation of this compound compared to fructose 1-phosphate can lead to its temporary accumulation in the liver. inchem.orgnih.govmdpi.com

Phosphoenolpyruvate (B93156):Sugar Phosphotransferase System (PTS)-Dependent D-Tagatose Phosphorylation in Prokaryotic Systems

The PTS is a multi-protein system composed of both general and sugar-specific components. karger.comkarger.comnih.gov The general components, Enzyme I (EI) and the phosphocarrier protein (HPr), are cytoplasmic and common to the transport of all PTS sugars. karger.comnih.gov The process begins with the autophosphorylation of EI by PEP. The phosphoryl group is then transferred to a histidine residue on HPr. nih.gov

From phospho-HPr, the phosphoryl group is transferred to the sugar-specific components, known as Enzymes II (EIIs). karger.comnih.gov The EIIs are typically membrane-bound complexes responsible for the recognition and translocation of specific sugars. nih.gov An EII complex is usually composed of at least three domains: EIIA, EIIB, and EIIC. The EIIC domain is an integral membrane protein that forms the translocation channel, while EIIA and EIIB are cytoplasmic domains that participate in the phosphotransfer cascade. karger.com

For the metabolism of D-tagatose, a specific set of Enzyme II components is required. In bacteria such as Klebsiella pneumoniae and Bacillus licheniformis, a D-tagatose-specific PTS has been identified. nih.govresearchgate.netnih.gov This system includes a sugar-specific EIITag complex that facilitates the transport of D-tagatose into the cell and its concurrent phosphorylation to this compound. nih.govnih.gov The genes encoding these specific PTS components are often found in a dedicated tag operon. karger.comnih.gov

Research has shown that in some Gram-negative bacteria, sugar-specific EIIA/EIIBCTag proteins catalyze the PEP-dependent translocation and phosphorylation of D-tagatose to this compound. karger.comnih.gov In Streptococcus mutans and Streptococcus gordonii, it has been suggested that D-tagatose is taken up via a fructose-specific PTS. frontiersin.org

Substrate Specificity and Kinetic Parameters of Biosynthetic Enzymes

The efficiency of this compound biosynthesis is determined by the substrate specificity and kinetic properties of the involved enzymes.

Studies on bovine liver fructokinase have shown that it can phosphorylate D-tagatose. inchem.org The Michaelis constant (Km) for D-tagatose was found to be 1.7 times higher than that for D-fructose, while the maximum velocity (Vmax) was approximately the same for both substrates. inchem.org

In prokaryotic systems, the characterization of the tagatose-1-phosphate kinase (TagK) from Bacillus licheniformis, an enzyme that further metabolizes this compound, has provided insights into substrate preferences. While this compound is the primary substrate for TagK, the enzyme can also act on D-fructose 1-phosphate. nih.govnih.gov Conversely, D-tagatose 6-phosphate and D-fructose 6-phosphate act as inhibitors of this enzyme. nih.govnih.gov

The following table summarizes some of the reported kinetic parameters for enzymes involved in pathways related to D-tagatose phosphorylation.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Source |

| D-tagatose 3-epimerase (Rhodobacter sphaeroides) | D-Fructose | 78 ± 2.3 | 162 ± 4.2 | 2.08 | d-nb.info |

| D-tagatose 3-epimerase (Rhodobacter sphaeroides) | D-Psicose | 215 ± 4.8 | 193 ± 6.2 | 0.90 | d-nb.info |

| D-tagatose 3-epimerase (Rhodobacter sphaeroides) | D-Tagatose | 138 ± 0.8 | - | - | d-nb.info |

| D-tagatose 3-epimerase (Rhodobacter sphaeroides) | D-Sorbose | 359 ± 3.5 | - | - | d-nb.info |

| D-allulose 3-epimerase (Blautia produca) | D-Fructose | 187.3 | 5576 | 29.77 | mdpi.com |

| D-allulose 3-epimerase (Blautia produca) | D-Allulose | 145.2 | 6894 | 47.48 | mdpi.com |

| D-allulose 3-epimerase (Blautia produca) | D-Tagatose | 134.6 | 9856 | 73.22 | mdpi.com |

| D-allulose 3-epimerase (Blautia produca) | D-Sorbose | 297.6 | 6457 | 21.74 | mdpi.com |

Genetic Determinants and Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound is a regulated process, with the expression of the necessary enzymes controlled at the genetic level. In prokaryotes, the genes for D-tagatose metabolism are often organized in operons. For example, in Staphylococcus aureus, the genes for the D-tagatose 6-phosphate pathway (lacABCD) are cotranscribed with genes for transport and phosphorylation (lacFEG). nih.gov The expression of these genes is under common genetic control and can be induced by the presence of D-galactose. nih.gov

In Escherichia coli Nissle 1917, a probiotic strain, a gene cluster responsible for D-tagatose catabolism has been identified. nih.govnih.govresearchgate.net The regulation of this cluster involves a DeoR family transcriptional regulator, TagR, which acts as a repressor that is responsive to D-tagatose. nih.govresearchgate.net This allows for a dose-dependent induction of the genes required for D-tagatose metabolism. nih.gov

In Staphylococcus aureus, the small RNA RsaOI has been shown to regulate the lac operon, which is involved in galactose metabolism via the tagatose pathway. biorxiv.org This indicates a layer of post-transcriptional regulation in the control of D-tagatose intermediate formation. Transcriptional analysis in Phytophthora species has also revealed that the presence of D-tagatose can lead to significant changes in the expression of genes involved in sugar metabolism and transport. frontiersin.org

Catabolism and Metabolic Fate of D Tagatose 1 Phosphate

Pathways of D-Tagatose 1-Phosphate Degradation

The degradation of this compound proceeds through different enzymatic reactions, leading to its conversion into intermediates of central metabolic pathways.

Aldolase-Mediated Cleavage Mechanisms (e.g., Aldolase (B8822740) B in Mammalian Systems)

In mammalian liver, D-tagatose, after being phosphorylated to this compound by fructokinase, is a substrate for aldolase B. inchem.orgdtu.dk This enzyme plays a crucial role in fructose (B13574) metabolism and demonstrates the ability to cleave this compound. inchem.org

The action of aldolase B on this compound results in its cleavage into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde. inchem.orgdtu.dk These products are key intermediates in glycolysis and gluconeogenesis, allowing the carbon skeleton of D-tagatose to be integrated into the central energy metabolism of the cell. dtu.dk

This compound Kinase (TagK) Pathway to D-Tagatose 1,6-Bisphosphate in Prokaryotic Systems

In many prokaryotes, such as Klebsiella oxytoca and Bacillus licheniformis, a distinct pathway for D-tagatose catabolism exists. expasy.orgqmul.ac.ukasm.org The initial product, this compound, is further phosphorylated by a specific enzyme, this compound kinase (TagK), utilizing ATP. expasy.orgqmul.ac.uknih.gov This reaction yields D-tagatose 1,6-bisphosphate. asm.orgnih.gov

The resulting D-tagatose 1,6-bisphosphate is then cleaved by a specific aldolase, D-tagatose 1,6-bisphosphate aldolase. asm.orgwikipedia.orgnih.gov Different bacteria possess various isoforms of this enzyme, such as GatY, KbaY, and LacD. nih.govebi.ac.uk For instance, in Escherichia coli, the galactitol catabolism pathway involves the GatY/GatZ aldolase, while the cleavage of D-tagatose 1,6-bisphosphate in Staphylococcus aureus is catalyzed by LacD, a class I aldolase. nih.govebi.ac.uk These aldolases catalyze the reversible cleavage of D-tagatose 1,6-bisphosphate. nih.gov

The cleavage of D-tagatose 1,6-bisphosphate by its specific aldolase produces dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). asm.orgnih.govnih.gov Both DHAP and G3P are central intermediates of the glycolytic pathway. dtu.dkresearchgate.net This allows the carbon atoms from D-tagatose to be efficiently funneled into the main energy-yielding pathway of the bacterial cell. nih.govresearchgate.net

Comparative Analysis of this compound and D-Fructose 1-Phosphate Catabolic Rates

In mammalian systems, the catabolism of this compound is notably slower than that of its structural isomer, D-fructose 1-phosphate. Studies in isolated rat hepatocytes have shown that the rate of gluconeogenesis from D-tagatose is approximately half that from fructose, suggesting that the cleavage of this compound by aldolase B occurs at about half the rate of D-fructose 1-phosphate cleavage. inchem.org This slower degradation of this compound can lead to its temporary accumulation in the liver. hmdb.cadrcmr.dk This accumulation may cause a more prolonged reduction in intracellular inorganic phosphate and ATP levels compared to the effects of D-fructose. hmdb.cadrcmr.dk

| Compound | Relative Catabolic Rate in Mammalian Liver | Key Enzyme |

| D-Fructose 1-Phosphate | Higher | Aldolase B |

| This compound | Lower (approx. 50% of D-Fructose 1-Phosphate) | Aldolase B |

In prokaryotic systems, the specificity of the enzymes involved in the D-tagatose pathway suggests an efficient, though distinct, catabolic process. For instance, the this compound kinase (TagK) from Bacillus licheniformis shows a marked specificity for this compound as a substrate over D-fructose 1-phosphate. researchgate.netnih.gov

Enzymology of D Tagatose 1 Phosphate Interconversion

Detailed Characterization of Key Enzymes

The interconversion of D-tagatose 1-phosphate is mediated by several key enzymes, each with specific roles in its metabolic fate.

The phosphorylation of D-tagatose to this compound is a critical step in its cellular uptake and metabolism. This is primarily carried out by fructokinases and the phosphoenolpyruvate (B93156):sugar phosphotransferase system (PTS).

Fructokinase (Ketohexokinase): Fructokinases (EC 2.7.1.3), also known as ketohexokinases, are enzymes that catalyze the phosphorylation of fructose (B13574) to fructose 1-phosphate. Notably, these enzymes can also act on other ketoses, including D-tagatose qmul.ac.uknih.gov. The reaction involves the transfer of a phosphate (B84403) group from ATP to the C1 hydroxyl group of D-tagatose, yielding this compound and ADP. Studies have shown that D-tagatose is a substrate for fructokinase, indicating a degree of substrate promiscuity for this enzyme qmul.ac.uktamu.edu. In some organisms, fructokinases are part of a multienzyme cascade for the synthesis of D-tagatose from other sugars like sucrose jiangnan.edu.cn.

Once this compound is formed, it can be further phosphorylated to D-tagatose 1,6-bisphosphate. This reaction is catalyzed by this compound kinases.

TagK: The enzyme TagK is a putative tagatose-1-phosphate kinase that plays a crucial role in the catabolic pathway of D-tagatose in some bacteria, such as Bacillus licheniformis nih.govnih.govresearchgate.net. This kinase specifically catalyzes the ATP-dependent phosphorylation of this compound at the C6 position to produce D-tagatose 1,6-bisphosphate nih.gov. Studies on a fusion protein of TagK from B. licheniformis have revealed that this compound is the preferred substrate, with D-fructose 1-phosphate also serving as a substrate, albeit less efficiently nih.govresearchgate.net. Conversely, D-tagatose 6-phosphate and D-fructose 6-phosphate act as inhibitors of the enzyme nih.govresearchgate.net.

| Enzyme | Substrates | Products | Inhibitors |

| TagK | This compound, ATP | D-Tagatose 1,6-bisphosphate, ADP | D-Tagatose 6-phosphate |

| D-Fructose 1-phosphate, ATP | D-Fructose 1,6-bisphosphate, ADP | D-Fructose 6-phosphate |

D-tagatose 1,6-bisphosphate is a substrate for aldolases, which catalyze its reversible cleavage into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (G3P). These aldolases are classified into two main classes based on their catalytic mechanism.

Class I Aldolases (e.g., Aldolase (B8822740) B, LacD): Class I aldolases, typically found in animals and plants, utilize a Schiff base intermediate in their catalytic mechanism wikipedia.org.

Aldolase B: This is a key enzyme in fructose metabolism in the liver and can cleave both fructose 1,6-bisphosphate and fructose 1-phosphate. While its primary substrates are fructose derivatives, the general mechanism is relevant to the cleavage of similar ketohexose bisphosphates. The reaction proceeds through the formation of a Schiff base between the keto group of the substrate and the ε-amino group of a conserved lysine (B10760008) residue in the active site researchgate.net.

LacD: The LacD protein is a Class I tagatose 1,6-bisphosphate aldolase found in some bacteria, such as Streptococcus pyogenes nih.govebi.ac.uk. This enzyme exhibits a remarkable lack of stereospecificity, as it can cleave four different diastereomers: D-tagatose 1,6-bisphosphate, D-fructose 1,6-bisphosphate, D-psicose 1,6-bisphosphate, and D-sorbose 1,6-bisphosphate, all yielding DHAP and G3P nih.govebi.ac.uk.

Class II Aldolases (e.g., GatY, KbaY): Class II aldolases, commonly found in bacteria and fungi, are metalloenzymes that require a divalent cation, typically Zn²⁺, for catalysis wikipedia.orgwhiterose.ac.uk.

GatY and KbaY: In Escherichia coli, there are two closely related D-tagatose 1,6-bisphosphate aldolases involved in the catabolism of galactitol (GatY) and N-acetyl-galactosamine (KbaY, also known as AgaY) wikipedia.org. These enzymes are the catalytic subunits of their respective aldolases and catalyze the reversible aldol condensation of DHAP and G3P to form D-tagatose 1,6-bisphosphate whiterose.ac.uknih.gov. They are homologous to Class II fructose-bisphosphate aldolase wikipedia.org.

| Aldolase | Class | Organism Example | Key Feature |

| Aldolase B | Class I | Animals (e.g., human liver) | Forms a Schiff base intermediate. |

| LacD | Class I | Streptococcus pyogenes | Broad stereospecificity for different ketohexose bisphosphates. |

| GatY | Class II | Escherichia coli | Requires a divalent metal ion (e.g., Zn²⁺) for catalysis. |

| KbaY (AgaY) | Class II | Escherichia coli | Requires a divalent metal ion (e.g., Zn²⁺) for catalysis. |

Structural Biology of this compound Converting Enzymes

The catalytic efficiency and substrate specificity of the enzymes involved in this compound metabolism are dictated by their three-dimensional structures, particularly the architecture of their active sites.

D-Tagatose Phosphotransferases:

Fructokinase: The active site of fructokinases lies in a cleft between a large and a small "lid" domain nih.gov. Substrate binding induces a conformational change, closing the lid over the substrates for catalysis nih.gov. Key motifs include a di-glycine (GG) motif that provides flexibility to the hinge region and a G/AXGD motif where the aspartate acts as a catalytic base nih.gov.

PTS Enzyme II Components: The EII complexes of the PTS have a modular structure with distinct domains (A, B, C, and sometimes D) genome.jpasm.org. The IIC domain forms the transmembrane channel for sugar transport, while the cytoplasmic IIA and IIB domains are involved in the phosphoryl transfer cascade asm.orgpapanatur.de. The active site for phosphorylation is located within the IIB domain.

This compound Kinases (TagK): The crystal structure of a putative tagatose 6-phosphate kinase from Escherichia coli (PDB ID: 2FIQ) provides insights into the probable architecture of TagK rcsb.orgpdbj.orgwwpdb.orgcathdb.infowikipedia.org. These kinases belong to the ribokinase family and typically feature a conserved active site that binds ATP and the sugar substrate.

D-Tagatose 1,6-Bisphosphate Aldolases:

Class II Aldolases (GatY, KbaY): The high-resolution crystal structure of E. coli tagatose-1,6-bisphosphate aldolase (KbaY/AgaY) complexed with the inhibitor phosphoglycolohydroxamate (PDB ID: 1GVF) reveals a TIM barrel fold whiterose.ac.uknih.govwikipedia.org. The active site contains a catalytic Zn²⁺ ion coordinated by three histidine residues nih.govmanchester.ac.ukresearchgate.net. An unusual Na⁺ binding site, which involves a pi interaction with a tyrosine residue (Tyr183), is also present nih.govmanchester.ac.ukresearchgate.net. The active site of this tagatose-specific aldolase is more open on one side compared to its fructose-bisphosphate aldolase counterpart, which may contribute to its substrate specificity nih.govmanchester.ac.uk.

D-Tagatose Phosphotransferases:

Fructokinase: The binding of the carbohydrate substrate occurs first, followed by ATP nih.gov. The catalytic mechanism involves an ordered bi-bi reaction where the aspartate in the G/AXGD motif acts as a general base to activate the hydroxyl group of the sugar for nucleophilic attack on the γ-phosphate of ATP nih.gov.

PTS Enzyme II Components: The transport of the sugar through the IIC channel is coupled to its phosphorylation by the IIB domain. The mechanism involves a series of sequential phosphoryl transfers from PEP, creating a "phosphoryl relay" that energizes the transport process papanatur.de.

This compound Kinases (TagK): The catalytic mechanism of TagK is expected to be similar to other members of the ribokinase family. It likely involves the binding of this compound and ATP to the active site, followed by the transfer of the γ-phosphate of ATP to the C6 hydroxyl of the sugar, facilitated by conserved catalytic residues.

D-Tagatose 1,6-Bisphosphate Aldolases:

Class I Aldolases (Aldolase B, LacD): The catalytic cycle begins with the formation of a Schiff base between the keto group of D-tagatose 1,6-bisphosphate and an active site lysine researchgate.net. This is followed by a retro-aldol cleavage of the C3-C4 bond, releasing G3P. The remaining DHAP is still covalently attached as an enamine intermediate. Hydrolysis of the Schiff base then releases DHAP researchgate.net.

Class II Aldolases (GatY, KbaY): In these metalloenzymes, the catalytic Zn²⁺ ion acts as a Lewis acid to polarize the carbonyl group of the substrate, which facilitates the cleavage of the C3-C4 bond wikipedia.orgwhiterose.ac.uk. The mechanism does not involve a Schiff base intermediate. The more open active site of the tagatose-specific aldolase likely accommodates the different stereochemistry of D-tagatose 1,6-bisphosphate compared to fructose 1,6-bisphosphate nih.govmanchester.ac.uk.

Cofactor Requirements and Interactions (e.g., ATP, PEP, metal ions like Zn2+, Mn2+)

In other biosynthetic pathways, particularly in vitro multienzyme cascades designed for D-tagatose production, Adenosine (B11128) triphosphate (ATP) is the essential phosphate donor. jiangnan.edu.cnmdpi.commdpi.com For instance, in a pathway starting from D-fructose, the enzyme fructokinase utilizes ATP to phosphorylate the sugar, a crucial step leading to the eventual formation of a tagatose phosphate derivative. jiangnan.edu.cnmdpi.com The high cost of ATP has led to the development of ATP regeneration systems within these cascades to make the process more economically viable. jiangnan.edu.cnmdpi.com

Enzyme Specificity and Substrate Promiscuity

Enzymes involved in the metabolism of this compound exhibit a high degree of specificity, which is crucial for directing metabolic flow and preventing the formation of unwanted byproducts. The characterization of the putative tagatose-1-phosphate kinase (TagK) from Bacillus licheniformis provides a clear example of this specificity. researchgate.netnih.gov

Specificity Towards this compound vs. Isomeric Derivatives (e.g., D-Fructose 1-Phosphate, D-Tagatose 6-Phosphate)

The TagK enzyme from B. licheniformis can recognize and phosphorylate both this compound (Tag-1P) and its isomer, D-fructose 1-phosphate (Fru-1P). researchgate.netnih.gov However, kinetic studies measuring catalytic efficiency (kcat/Km) demonstrate that the enzyme's specificity is strongly biased towards Tag-1P as its preferred substrate. researchgate.netnih.gov

In contrast, the enzyme shows strict discrimination against isomers phosphorylated at a different position. The isomeric derivatives D-tagatose 6-phosphate (Tag-6P) and D-fructose 6-phosphate (Fru-6P) are not substrates for the TagK enzyme. researchgate.netnih.gov Instead of being processed, these compounds act as inhibitors of the enzyme's activity. researchgate.netnih.gov This highlights the enzyme's precise recognition of the phosphate group's location on the sugar backbone.

While not directly acting on Tag-1P, it is noteworthy that other enzymes in related pathways, such as tagatose-1,6-bisphosphate aldolase, display a broader substrate range, or promiscuity. nih.gov This aldolase can cleave four different diastereoisomers, including tagatose 1,6-bisphosphate and fructose 1,6-bisphosphate, indicating that substrate promiscuity can be a feature of certain enzymes within the broader hexose phosphate metabolism. nih.gov

Table 1: Substrate Specificity and Inhibition of Tagatose-1-Phosphate Kinase (TagK)

| Compound | Role | Activity with TagK Enzyme |

|---|---|---|

| This compound | Preferred Substrate | Yes (High catalytic efficiency) |

| D-Fructose 1-Phosphate | Substrate | Yes (Lower catalytic efficiency than Tag-1P) |

| D-Tagatose 6-Phosphate | Inhibitor | No (Inhibits enzyme activity) |

| D-Fructose 6-Phosphate | Inhibitor | No (Inhibits enzyme activity) |

Mechanisms of Enzyme Inhibition and Allosteric Regulation

The control of this compound metabolism is achieved through various regulatory mechanisms, including direct enzyme inhibition and allosteric regulation, where molecules bind to an enzyme at a site other than the active site to modulate its activity. taylorandfrancis.com

As established, the TagK enzyme is subject to direct inhibition by the 6-phosphate isomers of tagatose and fructose. researchgate.netnih.gov When D-tagatose 6-phosphate or D-fructose 6-phosphate are present, they bind to the enzyme in a way that prevents it from processing its intended substrate, this compound. This is a classic example of competitive or non-competitive inhibition, where a structurally similar molecule interferes with the normal catalytic process.

Beyond direct inhibition, this compound itself can act as an allosteric regulator in other metabolic pathways. In liver metabolism, D-tagatose is first phosphorylated by fructokinase to form this compound. mdpi.com The subsequent breakdown of Tag-1P is a relatively slow process, which can lead to its accumulation within the cell. mdpi.com This accumulation of this compound serves as a regulatory signal, stimulating the activity of glucokinase. mdpi.com This stimulation promotes the conversion of glucose to glucose-6-phosphate, thereby accelerating the formation of glycogen (B147801). mdpi.com This is a form of feed-forward activation, where a product of one reaction enhances the activity of an enzyme in a related pathway. Allosteric regulation is a key cellular strategy to adjust metabolic flow in response to the changing availability of substrates and energy. researchgate.net

Regulatory Roles of D Tagatose 1 Phosphate in Metabolic Networks

Allosteric Regulation of Central Carbon Metabolism Enzymes

D-Tagatose 1-phosphate serves as a signaling molecule that influences the flux through glycolysis and glycogenesis by directly and indirectly interacting with key enzymes.

This compound plays a crucial role in enhancing hepatic glucose uptake and phosphorylation by stimulating the activity of glucokinase (GK). mdpi.comnih.govnih.gov In hepatocytes, glucokinase is held in an inactive state within the nucleus, bound to the glucokinase regulatory protein (GKRP). food.gov.uknih.gov The accumulation of this compound, much like fructose-1-phosphate (B91348), disrupts the GK-GKRP complex. food.gov.uk This disruption promotes the translocation of glucokinase from the nucleus to the cytoplasm, where it becomes active. food.gov.uk

| Enzyme | Regulator | Effect | Metabolic Outcome |

| Glucokinase (GK) | This compound | Stimulates activity by promoting dissociation from GKRP | Increased phosphorylation of glucose to glucose-6-phosphate |

The influence of this compound extends to the regulation of glycogen (B147801) storage, promoting its synthesis while simultaneously inhibiting its breakdown. This dual action is achieved through the modulation of glycogen synthase and glycogen phosphorylase.

The stimulation of glycogen synthase by this compound is an indirect effect mediated by the increase in glucose-6-phosphate (G6P) levels. mdpi.comnih.gov As detailed previously, T1P enhances glucokinase activity, leading to a higher concentration of G6P. mdpi.comresearchgate.net Glucose-6-phosphate is a potent allosteric activator of glycogen synthase. food.gov.ukresearchgate.net The binding of G6P to glycogen synthase induces a conformational change that increases the enzyme's activity, thereby accelerating the conversion of glucose into glycogen for storage in the liver. dergipark.org.trnih.gov This mechanism ensures that the increased uptake of glucose is efficiently channeled towards glycogenesis. dtu.dk

In a more direct regulatory action, this compound acts as an inhibitor of glycogen phosphorylase. dergipark.org.trnih.govscispace.com This enzyme is responsible for the first step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. By inhibiting glycogen phosphorylase, this compound prevents the mobilization of stored glycogen, thus conserving hepatic glycogen stores. dtu.dkresearchgate.net This inhibitory effect is analogous to that of fructose-1-phosphate and is a key component of how D-tagatose metabolism favors glycogen accumulation. dergipark.org.trnih.gov

| Enzyme | Regulator | Effect | Metabolic Outcome |

| Glycogen Synthase | Glucose-6-Phosphate (Increased due to T1P action) | Allosteric Activation | Increased glycogen synthesis |

| Glycogen Phosphorylase | This compound | Allosteric Inhibition | Decreased glycogen breakdown (glycogenolysis) |

Modulation of Glycogen Metabolism Enzymes

Interaction with Cellular Phosphate (B84403) Homeostasis

The metabolism of D-tagatose has a notable impact on the phosphate balance within hepatocytes, primarily through the formation and slow catabolism of this compound.

The phosphorylation of D-tagatose to this compound is an ATP-dependent reaction catalyzed by fructokinase. dtu.dknih.gov This process consumes a molecule of ATP, releasing ADP and sequestering an inorganic phosphate (Pi) group onto the tagatose molecule. nih.gov

A critical feature of D-tagatose metabolism is that the subsequent cleavage of this compound by aldolase (B8822740) occurs at a significantly slower rate compared to the cleavage of its analogue, fructose-1-phosphate. foodstandards.govt.nznih.govinchem.org This slow degradation leads to the temporary accumulation of this compound within the liver cells. dtu.dknih.gov This accumulation effectively "traps" inorganic phosphate in the form of T1P, leading to a transient depletion of the free intracellular inorganic phosphate pool. foodstandards.govt.nznih.gov Consequently, this phosphate trapping can also lead to a temporary reduction in cellular ATP levels, as observed in 31P-magnetic resonance spectroscopy studies. nih.govinchem.org This effect on hepatic phosphate and energy status is a distinguishing characteristic of D-tagatose metabolism. foodstandards.govt.nz

Interplay with Adenosine (B11128) Triphosphate (ATP) and Adenosine Diphosphate (B83284) (ADP) Balance

The metabolism of D-tagatose, initiated by its phosphorylation to this compound (T1P), directly interfaces with the cell's primary energy currency, the adenosine triphosphate (ATP) and adenosine diphosphate (ADP) system. This interaction is characterized by an initial consumption of ATP and a subsequent, slower metabolic processing of T1P, which temporarily alters the cellular ATP and inorganic phosphate (Pi) concentrations.

The first step in the hepatic metabolism of absorbed D-tagatose is its phosphorylation at the C-1 position, a reaction catalyzed by the enzyme fructokinase. dergipark.org.trdtu.dkfood.gov.uk This enzymatic step requires ATP as the phosphate donor, which is converted to ADP in the process. food.gov.uk

Equation: D-tagatose + ATP → this compound + ADP

Following its formation, T1P is cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde, which then enter the glycolytic pathway. tandfonline.cominchem.org However, a crucial aspect of this metabolic route is the rate at which T1P is processed. Research has shown that aldolase B has a lower affinity for T1P compared to its affinity for D-fructose-1-phosphate. inchem.org Consequently, the cleavage of T1P occurs at a significantly slower rate. dergipark.org.trinchem.org

This slow degradation leads to a temporary accumulation of T1P within the hepatocytes. inchem.orgmdpi.com The sequestration of phosphate in the form of T1P causes a corresponding, transient decrease in the cellular pools of both inorganic phosphate and ATP. dergipark.org.trinchem.org Studies in isolated rat hepatocytes demonstrated a more prolonged reduction in ATP and Pi concentrations after incubation with D-tagatose compared to fructose (B13574). inchem.org This effect has also been observed in humans; ingestion of D-tagatose led to a measurable, temporary decrease in hepatic ATP levels. inchem.orgfoodstandards.govt.nz One study noted that after a human subject ingested 30g of D-tagatose, the beta-ATP concentration decreased by approximately 12%, with the maximum reduction occurring between 30 and 60 minutes, coinciding with the peak concentration of T1P. inchem.org This longer-lasting reduction in ATP is a direct consequence of the slow breakdown of the stable T1P intermediate. dergipark.org.trinchem.org

Research Findings on this compound and ATP Levels

| Model System | Observation | Key Research Finding | Citation |

|---|---|---|---|

| Isolated Rat Hepatocytes | Incubation with D-tagatose. | Resulted in a longer reduction of ATP and inorganic phosphorus concentrations compared to incubation with fructose, attributed to a lower affinity of aldolase B for this compound. | inchem.org |

| Human Subject | Ingestion of 30 g of D-tagatose. | Caused a transient decrease in beta-ATP concentration by about 12%, which was maximal for 30-60 minutes, contemporary with the peak of this compound. | inchem.org |

| General Metabolism Review | Comparison of D-tagatose and D-fructose metabolism. | The slower cleavage of this compound compared to D-fructose 1-phosphate may cause a longer-lasting reduction in inorganic phosphate and ATP levels in the liver. | dergipark.org.tr |

D Tagatose 1 Phosphate in Microbial Physiology and Metabolism

Diversity of D-Tagatose 1-Phosphate Metabolic Pathways Across Microbial Species

Characterization in Gram-Positive Bacteria (e.g., Bacillus licheniformis, Staphylococcus aureus, Lactic Acid Bacteria)

In many Gram-positive bacteria, the metabolism of D-tagatose is linked to the catabolism of lactose (B1674315) and D-galactose via the tagatose-6-phosphate pathway. researchgate.nettandfonline.comfmach.it For instance, in Staphylococcus aureus, the structural genes for this pathway, lacABCD, are involved in the breakdown of these sugars. nih.govasm.org The process begins with the transport and phosphorylation of lactose, followed by the cleavage of lactose-6-phosphate. nih.gov The resulting galactose-6-phosphate (B1197297) is then converted to D-tagatose-6-phosphate, which is subsequently phosphorylated to D-tagatose 1,6-bisphosphate and cleaved into glycolytic intermediates. researchgate.netasm.org

However, a different pathway has been identified in Bacillus licheniformis. This Gram-positive bacterium possesses a D-tagatose catabolic pathway that is more closely related to that found in some Gram-negative bacteria. nih.govscience.gov This pathway generates this compound directly, rather than D-tagatose-6-phosphate, through the action of a D-tagatose-specific phosphotransferase system (PTS). nih.govasm.org D-tagatose-1-phosphate is then phosphorylated to D-tagatose 1,6-bisphosphate by a specific kinase. nih.govnih.govresearchgate.net

Lactic acid bacteria, a broad group of Gram-positive organisms, are also known to ferment D-tagatose, often utilizing the tagatose-6-phosphate pathway. tandfonline.comfmach.itresearchgate.net Species of Lactobacillus, Lactococcus, Leuconostoc, Enterococcus, and Pediococcus have been shown to metabolize this sugar. tandfonline.comresearchgate.net

| Feature | Staphylococcus aureus | Bacillus licheniformis | Lactic Acid Bacteria |

| Primary Pathway | Tagatose-6-Phosphate Pathway | This compound Pathway | Tagatose-6-Phosphate Pathway |

| Initial Product of D-Tagatose Transport | D-Tagatose-6-Phosphate | D-Tagatose-1-Phosphate | D-Tagatose-6-Phosphate |

| Key Intermediate | D-Tagatose-6-Phosphate | D-Tagatose-1-Phosphate | D-Tagatose-6-Phosphate |

| Related Sugar Metabolism | Lactose, D-Galactose | D-Tagatose as a direct carbon source | Lactose, D-Galactose |

Characterization in Gram-Negative Bacteria (e.g., Klebsiella pneumoniae, Escherichia coli, Salmonella enterica)

In several Gram-negative enteric bacteria, including Klebsiella pneumoniae and Salmonella enterica, a distinct this compound pathway exists for the catabolism of external D-tagatose. nih.govasm.orgkarger.com This pathway is initiated by a phosphoenolpyruvate (B93156):sugar phosphotransferase system (PEP-PTS) that transports and concomitantly phosphorylates D-tagatose to this compound. nih.govnih.govresearchgate.net This intermediate is then converted to D-tagatose 1,6-bisphosphate by D-tagatose-1-phosphate kinase (TagK). nih.govexpasy.org Finally, D-tagatose 1,6-bisphosphate aldolase (B8822740) cleaves it into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G3P), which enter glycolysis. nih.gov

Escherichia coli, while generally unable to utilize D-tagatose as a sole carbon source, possesses genes that can be adapted for this purpose. nih.govasm.org Some strains of E. coli, particularly those in the B2 phylogroup, have been found to contain a gene cluster that enables D-tagatose utilization via a D-tagatose-6-phosphate pathway. nih.gov However, other research has demonstrated that through adaptive evolution, E. coli can evolve to utilize D-tagatose by modifying its D-fructose-specific PTS to transport and phosphorylate D-tagatose, leading to a pathway involving this compound. asm.orgnih.gov A recent study also highlighted a native, thermodynamically favorable pathway in E. coli for producing D-tagatose from D-glucose, involving the conversion of D-fructose-6-phosphate to D-tagatose-6-phosphate. nih.govacs.org

Salmonella enterica also utilizes a this compound pathway for tagatose degradation, and the genes for this pathway are located within the gat gene cluster involved in galactitol utilization. asm.org

| Feature | Klebsiella pneumoniae | Escherichia coli | Salmonella enterica |

| Primary Pathway for external D-Tagatose | This compound Pathway | Generally absent, but can be evolved or is present in some strains (T6P pathway) | This compound Pathway |

| Transport System | D-Tagatose-specific PTS | Adaptive mutations in D-fructose PTS or ABC transporter in specific strains | D-Tagatose-specific PTS |

| Key Intermediate | D-Tagatose-1-Phosphate | D-Tagatose-6-Phosphate (in strains with the dedicated cluster) or evolved D-Tagatose-1-Phosphate | D-Tagatose-1-Phosphate |

| Related Sugar Metabolism | Galactitol | Galactitol | Galactitol |

Role in the Catabolism of Related Sugars (e.g., D-Galactose, Lactose, Galactitol)

The this compound pathway and the related tagatose-6-phosphate pathway are often integral to the metabolism of other sugars.

In many Gram-positive bacteria like Staphylococcus aureus and lactic acid bacteria, the tagatose-6-phosphate pathway is the primary route for the catabolism of D-galactose and the galactose moiety of lactose. researchgate.nettandfonline.comnih.gov After transport and initial processing, galactose is converted to galactose-6-phosphate, which is then isomerized to D-tagatose-6-phosphate, linking its metabolism to the tagatose pathway. asm.orgnih.gov

In Gram-negative bacteria such as Klebsiella oxytoca and Salmonella enterica, D-tagatose-6-phosphate is an intermediate in the catabolism of galactitol. researchgate.netnih.govasm.orgresearchgate.net Galactitol is transported and phosphorylated, and subsequent enzymatic steps lead to the formation of D-tagatose-6-phosphate. However, when these bacteria utilize external D-tagatose, they typically employ the this compound pathway. nih.govasm.orgasm.org This demonstrates a metabolic branching where the same downstream enzymes can be utilized for different initial substrates.

Genetic Organization and Operon Structures Encoding this compound Pathways

The genes encoding the this compound and related pathways are typically organized into operons, allowing for coordinated regulation.

In Gram-negative bacteria like Klebsiella oxytoca, the genes for the this compound pathway (tagKTH) are found within the gat operon, which also contains genes for galactitol catabolism (gatYZABCD). researchgate.netnih.govasm.org These genes are often arranged in two operons that form a regulon. nih.govasm.org A similar organization is observed in Salmonella enterica. asm.org

In the Gram-positive bacterium Bacillus licheniformis, a five-gene cluster has been identified that encodes its D-tagatose pathway. nih.govasm.org This cluster shows a close relationship to the gat-tag genes of Gram-negative bacteria. nih.gov

In Staphylococcus aureus, the genes for the tagatose-6-phosphate pathway (lacABCD) are part of the lactose operon, co-transcribed with genes for lactose transport and cleavage (lacFEG). nih.govasm.org This co-localization ensures that the machinery for utilizing the galactose moiety of lactose is expressed when lactose is present.

A newly discovered gene cluster for D-tagatose utilization in Escherichia coli Nissle 1917 consists of six genes, including those for an ABC transporter, D-tagatose kinase, and D-tagatose-bisphosphate aldolase. nih.gov

Transcriptional and Post-Translational Regulation of Microbial this compound Metabolism

The expression of the genes involved in this compound metabolism is tightly regulated to ensure that they are only produced when needed.

In Gram-negative enteric bacteria, the tag-gat regulon is controlled by the GatR repressor. nih.govasm.org In the absence of an inducer, GatR binds to the operator regions of the operons, preventing transcription. The presence of an inducer, such as galactitol or D-tagatose, leads to the inactivation of GatR, allowing for the expression of the catabolic genes. In Salmonella Typhimurium, the promoters for gatY and gatZ are strongly induced by galactitol. asm.org

In Staphylococcus aureus, the enzymes of the D-tagatose-6-phosphate pathway are inducible and under common genetic control. nih.gov Their expression is coordinately induced in the presence of D-galactose. nih.gov

Post-translational regulation can also play a role. For example, the activity of enzymes in these pathways can be influenced by the availability of substrates and cofactors.

Adaptive Mechanisms and Evolutionary Trajectories for D-Tagatose Utilization in Microorganisms, including Chromosomal Changes

The ability to utilize D-tagatose appears to be an evolvable trait in some bacteria. Studies with Escherichia coli have shown that adaptive evolution can lead to the acquisition of a D-tagatose catabolic pathway. asm.orgnih.gov This can occur through a minimal set of mutations, including changes in the D-fructose-specific PTS to allow for D-tagatose transport and phosphorylation. asm.orgnih.gov Deregulation of the fruBKA operon, which encodes the fructose (B13574) PTS, through mutations in the binding site of the catabolite repressor/activator protein (Cra), is a key step in this process. asm.orgnih.gov Further fine-tuning of the pathway can occur through additional mutations, for instance, in 1-phosphofructose kinase, to optimize metabolic flux. asm.orgnih.gov

The presence of a D-tagatose utilization gene cluster in certain E. coli phylogroups, such as the B2 group which includes many extraintestinal pathogenic strains, suggests horizontal gene transfer as another evolutionary mechanism for acquiring this metabolic capability. nih.gov The similarity of the B. licheniformis D-tagatose pathway to that of Gram-negative bacteria also points towards potential evolutionary links and horizontal gene transfer events between these distinct bacterial groups. nih.gov

Advanced Methodologies for D Tagatose 1 Phosphate Research

Spectroscopic Analysis for Structure Elucidation and Quantification

Spectroscopic methods are fundamental to the direct investigation of D-Tagatose 1-phosphate's molecular structure and its behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the precise structure of this compound. Through various NMR experiments, researchers can confirm the exact position of the phosphate (B84403) group and analyze the molecule's three-dimensional shape.

Physicochemical characterization using ³¹P and ¹H NMR spectroscopy has been instrumental in analyzing enzymatically synthesized this compound. nih.govresearchgate.netnih.govresearchgate.net These studies reveal that in an aqueous solution, the compound exists predominantly in its pyranose form. nih.govnih.govfigshare.comkarger.com The position of the phosphate group at the C1 position is confirmed through several NMR observables. One method involves measuring two- and three-bond ³¹P-¹³C coupling constants. karger.comresearchgate.net Additionally, monitoring the deuterium (B1214612) isotope effects on ¹³C chemical shifts in different H₂O/D₂O solvent mixtures helps to identify which hydroxyl groups have been substituted. karger.com

Detailed 1D and 2D NMR experiments provide specific chemical shift and coupling constant data. For the enzymatically synthesized phosphate, ¹H and ¹³C chemical shifts closely match the α-anomer of tagatose rather than the β-anomer. karger.com Homonuclear ¹H,¹H coupling constants are also consistent with the pyranose form. karger.comresearchgate.net

| Anomer | Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Coupling Constants (Hz) |

|---|---|---|---|---|

| α-pyranose | 1 | - | 99.3 | ³J(H2,P) = 2.4 |

| 2 | - | 103.7 | ²J(C2,P) = 4.3 | |

| 3 | 4.01 | 70.1 | ³J(H3,H4) = 3.5 | |

| 4 | 4.04 | 71.4 | - | |

| 5 | 4.08 | 72.5 | - | |

| 6 | 3.78, 3.86 | 64.1 | - | |

| β-pyranose | 1 | - | 99.1 | ³J(H2,P) = 2.4 |

| 2 | - | 103.7 | ²J(C2,P) = 4.3 | |

| 3 | 4.10 | 72.5 | ³J(H3,H4) = 4.8 | |

| 4 | 3.93 | 68.9 | - | |

| 5 | 4.15 | 70.0 | - | |

| 6 | 3.78, 3.86 | 63.9 | - |

Enzymatic Synthesis and Derivatization of this compound for Research Applications

The production of this compound for research is primarily achieved through enzymatic synthesis, which offers high specificity and avoids the harsh conditions of chemical synthesis. The first reported enzymatic synthesis utilized the multi-component phosphoenolpyruvate (B93156):sugar phosphotransferase system (PEP-PTS) present in tagatose-grown cells of Klebsiella pneumoniae. nih.govresearchgate.netnih.govresearchgate.net This biological method efficiently catalyzes the phosphorylation of D-tagatose to yield this compound. nih.gov

For analytical purposes, such as improving separation and quantification by mass spectrometry, sugar phosphates can undergo derivatization. A two-step derivatization process involving methoxylamine and propionic acid anhydride (B1165640) has been developed for the analysis of various sugar phosphates. researchgate.net

Biochemical Assays for Enzyme Activity and Kinetic Studies (e.g., Coupled Enzyme Assays)

To study the enzymes that interact with this compound, researchers employ biochemical assays to measure activity and determine kinetic parameters. Coupled enzyme assays are particularly useful for this purpose.

A coupled enzyme assay has been developed to measure the activity of tagatose-1-phosphate kinase (TagK). nih.govresearchgate.net This assay involves the following steps:

Tagatose-1-phosphate kinase (TagK) phosphorylates this compound using ATP, producing D-tagatose-1,6-bisphosphate.

A class I ketohexose 1,6-bisphosphate aldolase (B8822740), which can cleave both tagatose-1,6-bisphosphate and fructose-1,6-bisphosphate, then splits the product into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). nih.gov

Triose phosphate isomerase (TPI) converts G3P into DHAP.

Finally, glycerol-3-phosphate dehydrogenase (G3PDH) reduces DHAP to glycerol-3-phosphate, a reaction that consumes NADH. The rate of NADH oxidation, monitored spectrophotometrically, is proportional to the TagK activity. nih.gov

These assays have been used to determine the substrate specificity of TagK from Bacillus licheniformis. Kinetic studies revealed that the enzyme has a marked preference for this compound over other substrates like D-fructose-1-phosphate. nih.govresearchgate.netnih.gov Conversely, D-tagatose-6-phosphate and D-fructose-6-phosphate act as inhibitors of the enzyme. nih.govnih.govresearchgate.net

| Substrate/Inhibitor | Role | Observation |

|---|---|---|

| This compound (Tag-1P) | Substrate | High catalytic efficiency (kcat/Km); preferred substrate. |

| D-Fructose 1-phosphate (Fru-1P) | Substrate | Enzyme shows activity, but with lower efficiency compared to Tag-1P. |

| D-Tagatose 6-phosphate (Tag-6P) | Inhibitor | Inhibits TagK activity in the presence of Tag-1P. Not a substrate. |

| D-Fructose 6-phosphate (Fru-6P) | Inhibitor | Inhibits TagK activity in the presence of Tag-1P. Not a substrate. |

Genetic Engineering Approaches for Pathway Elucidation and Manipulation

Genetic engineering provides powerful tools to investigate and engineer metabolic pathways involving this compound, either for understanding its natural role or for enhancing the production of D-tagatose.

To clarify metabolic pathways and increase the production of desired compounds, specific genes can be deleted or overexpressed. In Escherichia coli, researchers have deleted genes encoding for competing pathways to channel metabolic flux towards D-tagatose. For example, deleting pfkA (phosphofructokinase A) and zwf (glucose-6-phosphate dehydrogenase) increases the intracellular pool of fructose-6-phosphate (B1210287) (F6P), a key precursor. mdpi.comnih.gov Further deletions of genes like manA (mannose-6-phosphate isomerase) and alsE (D-allulose-6-phosphate 3-epimerase) prevent the formation of byproducts such as D-mannose and D-psicose. acs.org

Conversely, overexpressing key pathway genes can enhance product formation. Studies have shown that overexpressing gatZ or kbaZ in E. coli improves D-tagatose production, demonstrating that these putative aldolase chaperones possess the necessary C4 epimerization activity to convert F6P to tagatose-6-phosphate (T6P). nih.govacs.org In another study, the functionality of a newly discovered D-tagatose utilization gene cluster in E. coli was validated through single-gene deletions, which confirmed that the catabolic pathway proceeds via D-tagatose 6-phosphate and D-tagatose 1,6-bisphosphate. nih.gov

The development of recombinant microbial strains capable of expressing multiple enzymes simultaneously has enabled the one-pot synthesis of D-tagatose from inexpensive starting materials. nih.gov These multi-enzyme catalytic systems avoid costly purification of intermediate enzymes and cofactors.

For instance, a recombinant E. coli was engineered to co-express a five-enzyme system (α-glucan phosphorylase, phosphoglucomutase, phosphoglucose (B3042753) isomerase, D-tagatose 1,6-bisphosphate aldolase subunit GatZ, and phosphoglycolate phosphatase) to produce D-tagatose directly from maltodextrin. mdpi.comnih.gov Another innovative approach involves constructing a multi-enzyme self-assembly system using SpyTag and SpyCatcher technology in E. coli. mdpi.com This system enhances the catalytic efficiency for D-tagatose biosynthesis from D-fructose by bringing the pathway enzymes into close proximity. mdpi.com These whole-cell biocatalysts represent an efficient and elegant solution for generating D-tagatose and studying its related phosphorylated intermediates. nih.govmdpi.com

| Organism | Strategy | Key Enzymes/Genes | Substrate | Reference |

|---|---|---|---|---|

| Escherichia coli | Multi-enzyme co-expression | α-glucan phosphorylase (αgp), phosphoglucomutase (pgm), phosphoglucose isomerase (pgi), GatZ, phosphoglycolate phosphatase (pgp) | Maltodextrin | nih.gov |

| Escherichia coli | Multi-enzyme self-assembly system | Polyphosphate kinase (PPK), fructose (B13574) kinase (FRK), D-tagatose-6-phosphate 3-epimerase (FbaA) with SpyTag/SpyCatcher | D-Fructose | mdpi.com |

| Escherichia coli | Pathway engineering (gene deletion & overexpression) | Deleted: pfkA, zwf. Overexpressed: gatZ or kbaZ | D-Glucose | nih.govacs.org |

| Pichia pastoris & E. coli | Two-strain system | β-D-galactosidase (secreted by P. pastoris), L-arabinose isomerase (from E. coli) | Lactose (B1674315) | nih.gov |

Site-Directed Mutagenesis for Enzyme Engineering

Site-directed mutagenesis is a powerful technique used to rationally modify enzymes involved in the biosynthesis of D-tagatose and its phosphorylated derivatives. By introducing specific amino acid substitutions in the active site or other critical regions of an enzyme, researchers can enhance its catalytic efficiency, alter substrate specificity, and improve stability, ultimately boosting the production yield of the target compound. While enzymes that directly produce this compound are part of catabolic pathways, engineering enzymes in the upstream production pathways for D-tagatose is a critical area of research. dtu.dknih.gov The increased availability of D-tagatose serves as a precursor for its subsequent phosphorylation to this compound within catabolic systems. dtu.dk

A primary target for enzyme engineering in D-tagatose production is L-arabinose isomerase (L-AI), which catalyzes the isomerization of D-galactose to D-tagatose. mdpi.comscispace.com Due to structural similarities between D-galactose and L-arabinose, L-AIs can perform this conversion, which is a key step in many biotechnological production routes. mdpi.com However, the native efficiency of this reaction is often a limiting factor. Through site-directed mutagenesis, researchers have successfully created enzyme variants with significantly improved performance. For instance, by analyzing the enzyme's structure and identifying key residues, specific mutations can be planned. One study successfully created the F280N variant of L-AI, which demonstrated a 2.3-fold increase in D-galactose isomerization activity. mdpi.com In addition to rational design, random mutagenesis techniques like error-prone PCR are also employed to generate libraries of enzyme variants, from which improved mutants can be screened. mdpi.com

Another focus of enzyme engineering is the pathway that proceeds via phosphorylated intermediates, such as the conversion of D-fructose-6-phosphate to D-tagatose-6-phosphate (T6P). acs.orgnih.gov Enzymes like GatZ and KbaZ from Escherichia coli, originally annotated as aldolase chaperones, have been shown to possess this C4 epimerization activity. acs.orgnih.gov Structural analyses have revealed significant differences in their active sites compared to canonical fructose-1,6-bisphosphate aldolases. acs.org Future research employing site-directed mutagenesis on the key active site residues of these enzymes is anticipated to provide deeper insights into their unique catalytic mechanisms and to engineer their function for more efficient T6P production. acs.org Furthermore, site-directed mutagenesis has been applied to optimize gene expression; for example, changing the native GTG start codon of the hxpA gene (encoding a hexitol-phosphatase) to the more efficient ATG start codon was used to increase protein translation, thereby improving the dephosphorylation of T6P to D-tagatose in an engineered E. coli strain. acs.org

| Enzyme | Source Organism | Modification Type | Specific Mutation(s) | Observed Improvement | Reference |

|---|---|---|---|---|---|

| L-Arabinose Isomerase | Geobacillus stearothermophilus | Error-Prone PCR | M322V/S393T/V408A | 1.9x increase in D-galactose isomerization activity. | mdpi.com |

| L-Arabinose Isomerase | Not Specified in Source | Site-Directed Mutagenesis | F280N | ~2.3x increase in D-galactose isomerization activity. | mdpi.com |

| Hexitol-phosphatase A (hxpA) | Escherichia coli | Site-Directed Mutagenesis (Codon Optimization) | GTG start codon changed to ATG | Increased translation efficiency for enhanced dephosphorylation of T6P. | acs.org |

Metabolomics and Flux Analysis in Systems Biology Contexts for Pathway Characterization

Metabolomics and metabolic flux analysis are indispensable systems biology tools for characterizing the intricate network of reactions involving this compound and its related pathways. These approaches provide a quantitative snapshot of the intracellular metabolic state, revealing how cells respond to genetic or environmental changes and how carbon flows through different metabolic routes.

Metabolomics studies have been instrumental in understanding the effects of D-tagatose on cellular metabolism. For example, research on oral streptococci demonstrated that these bacteria can take up D-tagatose and phosphorylate it, activating the D-tagatose-6-phosphate (T6P) pathway. frontiersin.org Transcriptome analysis confirmed the upregulation of the lactose operon (lacABCD), a gene cluster associated with the T6P pathway, in the presence of D-tagatose-6-phosphate. frontiersin.org Further metabolomic analysis revealed significant changes in the intracellular concentrations of other key metabolites. In Streptococcus mutans and Streptococcus gordonii, D-tagatose treatment led to decreased pools of amino acids such as alanine (B10760859) and branched-chain amino acids (BCAAs), indicating a broader disruption of metabolic homeostasis linked to energy production and pyruvate (B1213749) metabolism. frontiersin.org

Metabolic flux analysis provides quantitative data on the rates (fluxes) of metabolic pathways. In Lactococcus lactis, flux analysis has been used to compare the metabolic capacity of the tagatose-6-phosphate pathway with glycolysis during lactose metabolism. nih.gov It was determined that the maximum flux of galactose through the T6P pathway was 1.2 h⁻¹, which is lower than the maximum flux of glucose through glycolysis at 1.5 h⁻¹. nih.gov This type of analysis highlights potential bottlenecks and the relative importance of different pathways under specific growth conditions. Similarly, carbon flux balance analysis has been used to study sugar catabolism in Lactobacillus casei, confirming that the T6P pathway is a primary route for metabolizing lactose and galactose in this group of organisms. researchgate.net The accumulation of this compound itself can significantly alter metabolic fluxes. In hepatic metabolism, the buildup of this compound triggers a cascade of events, including the stimulation of glucokinase and glycogen (B147801) synthase, which redirects glucose flux towards glycogen formation. dtu.dk These advanced analytical methods are crucial for a holistic understanding of the role of this compound in cellular physiology and for guiding metabolic engineering strategies.

| Organism/System | Methodology | Key Finding | Reference |

|---|---|---|---|

| Streptococcus mutans, S. gordonii | Metabolomics, Transcriptomics | D-tagatose is converted to D-tagatose-6-phosphate, activating the T6P pathway and decreasing intracellular alanine and BCAA pools. | frontiersin.org |

| Lactococcus lactis subsp. cremoris FD1 | Metabolic Flux Analysis | Maximum galactose flux through the tagatose-6P pathway (1.2 h⁻¹) is lower than glucose flux through glycolysis (1.5 h⁻¹). | nih.gov |

| Lactobacillus casei group | Carbon Flux Balance Analysis | The T6P pathway is a major contributor to lactose and galactose catabolism. | researchgate.net |

| Hepatic Metabolism | Metabolic Studies | Accumulation of this compound stimulates glucokinase and glycogen synthase, altering glucose flux. | dtu.dk |

Q & A

Q. What experimental methods are used to synthesize and characterize D-tagatose 1-phosphate (DT1P) in vitro?

DT1P is synthesized enzymatically using kinases from pathways such as the Bacillus licheniformis phosphotransferase system. Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) : 1D and 2D - NMR to resolve phosphorylation patterns and confirm stereochemistry .

- Mass spectrometry : To verify molecular weight and purity.

- Enzymatic assays : Coupling reactions with glycerophosphate dehydrogenase or triose phosphate isomerase to validate functional activity .

Q. How is the structural configuration of DT1P distinguished from other phosphorylated sugars (e.g., fructose 1-phosphate)?

- coupling constants and chemical shift analysis in NMR differentiate DT1P from isomers. For example:

- DT1P exhibits distinct shifts (~3–5 ppm) compared to fructose 1-phosphate (~5–7 ppm) due to differences in phosphate group orientation .

- Comparative 2D NMR with reference compounds (e.g., D-tagatose-6-phosphate) resolves anomeric carbon configurations .

Advanced Research Questions

Q. What metabolic pathways involve DT1P, and how do they differ across bacterial species?

DT1P is a substrate in the tagatose catabolic pathway of Bacillus licheniformis, where it is phosphorylated by Tagatose-1-phosphate kinase (TagK) . Contrastingly, Klebsiella pneumoniae metabolizes DT1P via a fructose-1-phosphate aldolase-dependent pathway . Experimental strategies to map pathways include:

Q. How can researchers resolve contradictions in reported inhibitory effects of DT1P on glycolytic enzymes?

DT1P inhibits fructose phosphate aldolase in E. coli but not in Streptococcus species. To address this:

- Perform enzyme kinetics assays with purified proteins to compare substrate binding affinities (e.g., and ) .

- Use molecular docking simulations to analyze structural differences in active sites across species .

- Validate findings with metabolomic profiling to quantify downstream intermediates (e.g., tricarboxylic acid cycle metabolites) .

Q. What experimental designs are optimal for studying DT1P’s role in microbial phosphotransferase systems (PTS)?

- In vitro reconstitution : Combine purified PTS components (e.g., PEP, EI, HPr, and TagK) to measure DT1P synthesis rates under varying ATP/ADP ratios .

- Competitive inhibition assays : Co-incubate DT1P with fructose 1-phosphate to assess substrate specificity of kinases .

- Phosphoproteomics : Identify phosphorylation dynamics in PTS-related proteins using LC-MS/MS .

Q. How can researchers address challenges in quantifying DT1P in complex biological matrices?

- Chromatographic separation : Use anion-exchange HPLC with UV detection (210 nm) to isolate DT1P from co-eluting phosphorylated sugars .

- Enzymatic amplification : Couple DT1P to NADH-linked assays (e.g., via glycerophosphate dehydrogenase) for sensitive fluorometric detection .

- Standard curve validation : Include internal standards (e.g., -DT1P) to correct for matrix effects .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.